Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl-
Overview
Description
Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phenanthrene ring fused with a dioxole ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the phenanthrene and dioxole rings, followed by the introduction of the ethanamine side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroquinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the dioxole and ethanamine groups.
Dioxole Derivatives: Compounds containing the dioxole ring but with different substituents.
Ethanamine Derivatives: Compounds with the ethanamine side chain but different core structures.
Uniqueness
Phenanthro(3,4-d)-1,3-dioxole-5-ethanamine, N,N-dimethyl- is unique due to its combination of the phenanthrene and dioxole rings with an ethanamine side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
N,N-dimethyl-2-naphtho[2,1-g][1,3]benzodioxol-5-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(2)10-9-14-11-17-19(22-12-21-17)18-15-6-4-3-5-13(15)7-8-16(14)18/h3-8,11H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTBDJZGDJJCQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC2=C(C3=C1C=CC4=CC=CC=C43)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944752 | |
Record name | N,N-Dimethyl-2-(2H-phenanthro[3,4-d][1,3]dioxol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22108-99-2 | |
Record name | N,N-Dimethylphenanthro[3,4-d]-1,3-dioxole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22108-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stephenanthrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022108992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(2H-phenanthro[3,4-d][1,3]dioxol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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